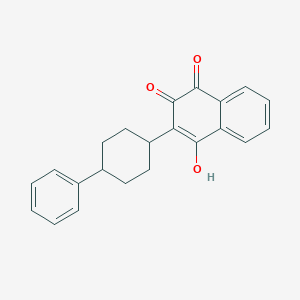

4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione

Vue d'ensemble

Description

“4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” is a chemical compound . It is also known as a type of chemical entity . The CAS number for this compound is 92458-44-1.

Synthesis Analysis

An efficient method for the synthesis of hydroxy‐substituted naphthalene-1,4-dione derivatives using L-proline as a green organocatalyst under reflux conditions in ethanol has been described . This method offers advantages such as a simple procedure, high yields, short reaction time, safety, and reusability of the catalyst .Molecular Structure Analysis

The molecular formula of “4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” is C22H20O3. The molecular weight of this compound is 332.4 g/mol.Chemical Reactions Analysis

1,4-Naphthoquinone, a natural organic compound derived from naphthalene, is a compound in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . 1,4-naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .Applications De Recherche Scientifique

Polymorphism in Aromatic Thiolato Naphthoquinones

Research by Jali, Singh, and Baruah (2011) explores polymorphs of aromatic thiolato naphthoquinones, including derivatives like 4-(phenylthio)naphthalene-1,2-dione. They focus on distinct hydrogen bond interactions in these polymorphs, contributing to our understanding of structural variations in related compounds (B. R. Jali, Marjit W. Singh, & J. Baruah, 2011).

Fluorescence Properties and Ion Selectivity

Jali and Baruah (2014) synthesized isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones, revealing their fluorescence properties and selective emission changes in the presence of aluminum ions. This study is significant in understanding the fluorescence behavior of naphthalene derivatives under different conditions (B. R. Jali & J. Baruah, 2014).

Mannich Reaction and Aminonaphthoquinone Synthesis

Jayashree and Shivashankar (2018) developed an efficient protocol for synthesizing aminonaphthoquinone derivatives from Lawsone, using a Mannich reaction. This method's advantages include short reaction time and excellent yield, highlighting its potential in synthesizing naphthoquinone derivatives (S. Jayashree & K. Shivashankar, 2018).

Fluorescent Hydroxyl Naphthalene-1,4-Dione Derivatives

Dabiri, Noroozi Tisseh, and Bazgir (2011) reported an efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. Their method is notable for its mild reaction conditions and high yield of products, providing a pathway for creating fluorescent materials in solution (M. Dabiri, Zeinab Noroozi Tisseh, & A. Bazgir, 2011).

Green Synthesis of Naphthoquinone Derivatives

Fu et al. (2016) described a green synthetic method for creating naphthalene-1,4-dione derivatives. This method's eco-friendly catalyst and high yield make it an important contribution to sustainable chemistry practices (Zhijie Fu, Kai Qian, Sijun Li, Tianhua Shen, & Qing‐bao Song, 2016).

Crystal Structure Analysis

Geralda et al. (2018) conducted a study on the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, providing insights into the molecular arrangement and hydrogen bond interactions within this compound. Such studies are crucial for understanding the physical and chemical properties of naphthalene derivatives (Isidório Raquel Geralda, Ottoni Flaviano Melo, Alves Ricardo José, & Speziali Nivaldo Lúcio, 2018).

Orientations Futures

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques . This suggests that “4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” and similar compounds may have potential applications in the future.

Propriétés

IUPAC Name |

4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUOKIGIZFBGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556332 | |

| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

CAS RN |

92458-44-1 | |

| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

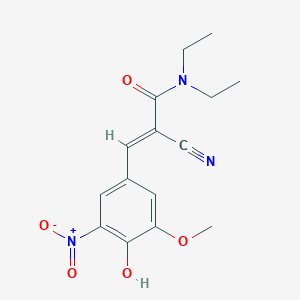

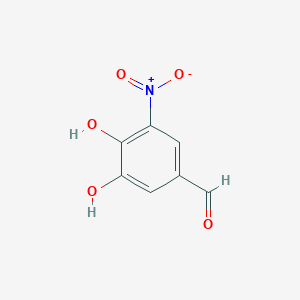

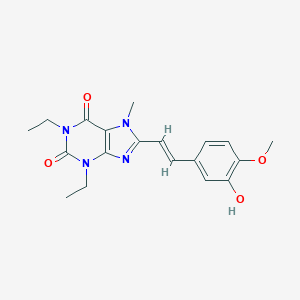

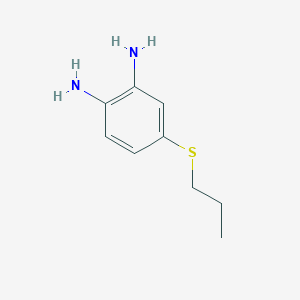

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.